3-bromo-N-quinolin-8-ylbenzamide
CAS No.:
Cat. No.: VC13162748
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrN2O |
|---|---|
| Molecular Weight | 327.17 g/mol |
| IUPAC Name | 3-bromo-N-quinolin-8-ylbenzamide |
| Standard InChI | InChI=1S/C16H11BrN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
| Standard InChI Key | RIWNKHIIJKRUOY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Br)N=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Bromo-N-quinolin-8-ylbenzamide consists of a benzamide core substituted with a bromine atom at the 3-position and a quinolin-8-yl group attached via an amide linkage. The planar quinoline system and electron-withdrawing bromine atom create a polarized molecular framework, enhancing its suitability for electrophilic substitution reactions and non-covalent interactions with biological targets .
Spectroscopic Features
-
NMR Data: Protons adjacent to the bromine atom typically exhibit deshielding, with NMR signals appearing in the δ 7.5–8.5 ppm range for aromatic protons. The quinoline NH proton resonates as a singlet near δ 10.5 ppm .
-
Mass Spectrometry: The molecular ion peak () appears at m/z 342–344 (accounting for and isotopes), with fragmentation patterns dominated by loss of CO () and Br () .
Synthetic Methodologies
Catalytic Amination and Bromination
The synthesis of 3-bromo-N-quinolin-8-ylbenzamide typically involves a multi-step protocol:
-
Quinoline-8-amine Functionalization:
Quinolin-8-amine reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (EtN) as a base. The reaction proceeds via nucleophilic acyl substitution at 0°C to room temperature, yielding the target benzamide . -
Nickel-Catalyzed Modifications:
Post-synthetic trifluoromethylation or cross-coupling reactions employ Ni(TFA) and ligands like DPPBac to introduce additional functional groups at the quinoline C7 position .
Optimization Parameters
Comparative Analysis with Structural Analogs
*Estimated from structural similarity.
Material Science Applications
Coordination Chemistry
The quinoline nitrogen and amide carbonyl serve as bidentate ligands for transition metals (e.g., Ni, Cu), forming complexes with luminescent properties .
Polymer Modification
Bromine enhances reactivity in Suzuki-Miyaura cross-coupling, enabling incorporation into conjugated polymers for organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume